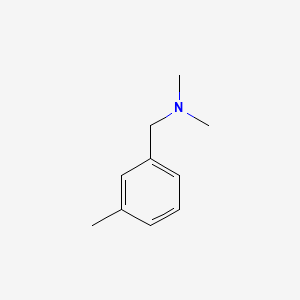
N,N,3-Trimethyl-benzenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-benzenemethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with two methyl groups and the benzene ring is substituted with a methyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,3-Trimethyl-benzenemethanamine can be synthesized through several methods. One common method involves the alkylation of benzenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reductive amination of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalysts used in these processes are typically metal oxides or zeolites, which facilitate the alkylation or reductive amination reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N,3-trimethyl-benzenemethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N,N,3-trimethyl-benzenemethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N,N,3-trimethyl-benzenemethanone.
Reduction: N,N,3-trimethyl-benzenemethanol.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for studying the interactions between small molecules and biological macromolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used as a catalyst in the production of polyurethane foams and epoxy resins. It is also used as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-benzenemethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
N,N,3-Trimethyl-benzenemethanamine can be compared with other similar compounds such as:
N,N-Dimethylbenzenemethanamine: This compound lacks the methyl group at the meta position of the benzene ring, making it less sterically hindered and potentially more reactive in certain reactions.
N,N,3-Trimethylbenzenamine: This compound has a similar structure but lacks the methylene bridge between the benzene ring and the nitrogen atom, affecting its reactivity and binding properties.
N,N-Dimethyl-3-methylaniline: This compound has a similar structure but with the nitrogen atom directly attached to the benzene ring, influencing its electronic properties and reactivity.
This compound is unique due to the presence of both the dimethylamino group and the methyl group at the meta position, which can influence its chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
56927-89-0 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(7-9)8-11(2)3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
VCBUGWOFLYITCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


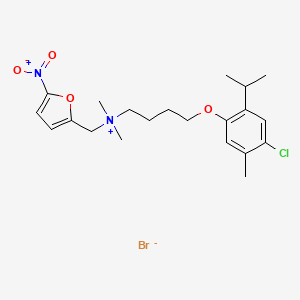


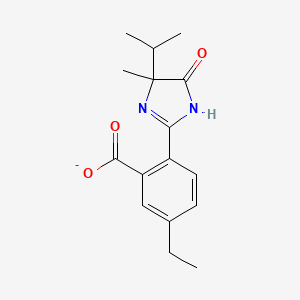
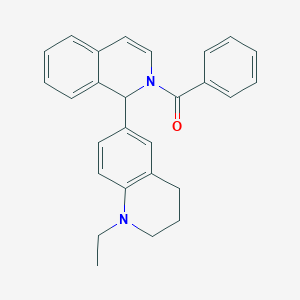
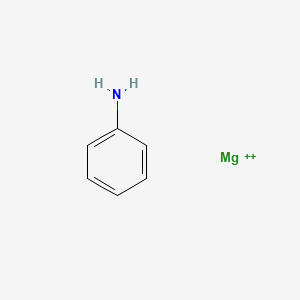
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)


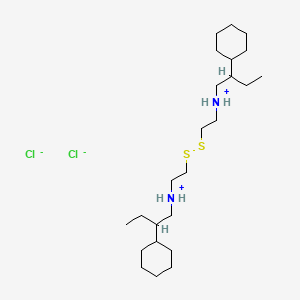

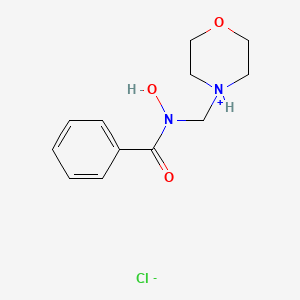

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
